5-chloro-2-(ethylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-2-(ETHYLSULFANYL)-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a thiophene ring, and an oxolane moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 5-CHLORO-2-(ETHYLSULFANYL)-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)PYRIMIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the pyrimidine and thiophene rings, followed by the introduction of the ethylsulfanyl and oxolane groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-CHLORO-2-(ETHYLSULFANYL)-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and thiophene rings may play a crucial role in binding to these targets, while the ethylsulfanyl and oxolane groups may enhance the compound’s stability and solubility. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other pyrimidine and thiophene derivatives, such as:
- 5-CHLORO-2-METHYL-1,2-THIAZOL-3(2H)-ONE
- 2-METHYL-1,2-THIAZOL-3(2H)-ONE Compared to these compounds, 5-CHLORO-2-(ETHYLSULFANYL)-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)PYRIMIDINE-4-CARBOXAMIDE offers unique structural features that may enhance its reactivity and potential applications.
Properties
Molecular Formula |
C20H23ClN4O3S2 |
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Molecular Weight |
467.0 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfanyl-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H23ClN4O3S2/c1-2-29-20-23-10-13(21)16(24-20)18(27)25-19-15(12-6-3-7-14(12)30-19)17(26)22-9-11-5-4-8-28-11/h10-11H,2-9H2,1H3,(H,22,26)(H,25,27) |
InChI Key |
MLOMXZZHCFBAJI-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NCC4CCCO4)Cl |
Origin of Product |
United States |
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